molecular formula C23H28ClN3O6 B1215341 Clebopride malate CAS No. 57645-91-7

Clebopride malate

Cat. No.: B1215341
CAS No.: 57645-91-7
M. Wt: 477.9 g/mol
InChI Key: JYPNMWONPFJUBT-UHFFFAOYSA-N
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Scientific Research Applications

Clebopride malate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Clebopride malate primarily targets dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The primary role of dopamine receptors in this context is to regulate gastrointestinal motility .

Mode of Action

This compound acts as a dopamine antagonist . It inhibits the action of dopamine at the level of the plexuses of Meissner and Auerbach . This inhibition of dopamine leads to an increase in the blood flow of the gastric mucosa and an acceleration of the gastric emptying movement . Additionally, Clebopride’s dopamine receptor-blocking action in the limbic system guarantees a selective blockade of emotional stress and a very favorable effect against the somatic symptoms of anxiety .

Biochemical Pathways

It is known that the drug’s action on dopamine receptors influences the regulation of gastrointestinal motility . This suggests that this compound may affect pathways related to dopamine signaling and gastrointestinal function.

Pharmacokinetics

It is known that the therapeutic efficacy of this compound can be decreased when used in combination with certain other drugs, such as apomorphine and aripiprazole . This suggests that this compound may interact with other substances in the body, which could affect its bioavailability and efficacy.

Result of Action

The primary result of this compound’s action is the alleviation of symptoms associated with functional gastrointestinal disorders . By blocking dopamine receptors, this compound increases gastric mucosa blood flow and accelerates gastric emptying movement . This can help to alleviate symptoms such as nausea, vomiting, and dyspepsia .

Safety and Hazards

Clebopride malate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Clebopride malate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This interaction helps in reducing nausea and vomiting by blocking the dopamine receptors in the chemoreceptor trigger zone of the brain . Additionally, this compound interacts with serotonin receptors, contributing to its prokinetic effects on the gastrointestinal tract .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting dopamine receptors, which in turn modulates neurotransmitter release and neuronal activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in the gastrointestinal tract where it enhances motility and reduces symptoms of dyspepsia . The compound also impacts the central nervous system, reducing nausea and vomiting associated with chemotherapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and inhibiting their activity . This binding prevents dopamine from exerting its effects, leading to reduced nausea and vomiting. Additionally, this compound interacts with serotonin receptors, enhancing gastrointestinal motility . The compound’s molecular structure allows it to effectively bind to these receptors, leading to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing gastrointestinal motility and reducing nausea . Prolonged use may lead to tolerance and reduced efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of gastrointestinal disorders without significant adverse effects . At higher doses, this compound can cause toxic effects, including hyperprolactinemia and extrapyramidal symptoms . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and N-dealkylation . The major metabolites include hydroxylated derivatives and lactam forms, which are excreted in the urine . The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dopamine and serotonin receptors . The compound’s activity is influenced by its localization, as it needs to reach specific receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to its functional sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clebopride malate involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white or almost white crystalline powder, sparingly soluble in water and methanol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced at the benzamide moiety, although this is less common.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Comparison with Similar Compounds

    Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.

    Domperidone: A dopamine antagonist used to treat nausea and vomiting.

    Itopride: A prokinetic agent with antidopaminergic activity.

Comparison:

This compound stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clebopride malate involves the condensation of 2-(diethylamino)ethyl chloride with 2-methoxy-5-chlorobenzamide to form 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide. This intermediate is then reacted with malic acid to form Clebopride malate.", "Starting Materials": [ "2-(diethylamino)ethyl chloride", "2-methoxy-5-chlorobenzamide", "malic acid" ], "Reaction": [ "Step 1: 2-(diethylamino)ethyl chloride is reacted with 2-methoxy-5-chlorobenzamide in the presence of a base such as potassium carbonate to form 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide.", "Step 2: The intermediate 2-(diethylamino)ethyl 2-methoxy-5-chlorobenzamide is then reacted with malic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form Clebopride malate.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

57645-91-7

Molecular Formula

C23H28ClN3O6

Molecular Weight

477.9 g/mol

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid

InChI

InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7)

InChI Key

JYPNMWONPFJUBT-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O

SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O

57645-91-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Clebopride Malate?

A1: this compound is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.

Q2: What are the main therapeutic applications of this compound?

A2: this compound has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []

Q3: Are there any known concerns regarding the use of this compound?

A3: While this compound has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.

Q4: Have there been any attempts to improve the delivery and formulation of this compound?

A4: Yes, research has explored different formulations of this compound to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.

Q5: What analytical techniques are commonly employed to study this compound?

A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of this compound in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.

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